5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-3,5,9H,4H2,(H,12,13) |
InChI Key |
IFMAMYFVCGVLOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 5-hydroxybenzofuran derivatives, followed by cyclization and subsequent functional group transformations . The reaction conditions typically involve the use of formylating agents such as formic acid or formic anhydride, along with catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the benzofuran ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Carboxy-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Reduction: 5-Hydroxymethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Biological Activity
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is characterized by its unique benzofuran structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of 202.19 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.19 g/mol |
| IUPAC Name | 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid may possess similar properties. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for certain derivatives .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of the NF-kB signaling pathway .
Anticancer Activity
Preliminary studies suggest that 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid may exhibit anticancer properties. In cell line assays, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as a chemotherapeutic agent .
The biological activity of 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been suggested that it may modulate receptors associated with pain and inflammation.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to apoptosis.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid exhibited strong antibacterial activity with an MIC of 64 µg/mL against S. aureus .
Anti-inflammatory Research
In a controlled experiment involving murine models of inflammation, administration of the compound resulted in a significant reduction in paw swelling compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and inferred properties based on available evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
